molecular formula C14H18N4O2S B2934806 3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methyl-3-(thiophen-2-yl)propanamide CAS No. 1427911-98-5

3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methyl-3-(thiophen-2-yl)propanamide

Cat. No. B2934806
CAS RN: 1427911-98-5
M. Wt: 306.38
InChI Key: BHDCQXHZGYIMIL-UHFFFAOYSA-N
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Description

3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methyl-3-(thiophen-2-yl)propanamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to a class of molecules known as protease inhibitors, which have been shown to be effective in treating a variety of diseases, including HIV/AIDS and cancer.

Mechanism Of Action

The mechanism of action of 3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methyl-3-(thiophen-2-yl)propanamide involves its ability to inhibit the activity of the protease enzyme. This enzyme is necessary for the replication of viruses such as HIV, as well as for the growth and proliferation of cancer cells. By inhibiting the activity of this enzyme, this compound can prevent the replication of viruses and the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methyl-3-(thiophen-2-yl)propanamide vary depending on the specific application and dosage used. In HIV/AIDS research, this compound has been shown to reduce the viral load in infected patients, leading to improved immune function and overall health. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, leading to reduced tumor size and improved survival rates.

Advantages And Limitations For Lab Experiments

The advantages of using 3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methyl-3-(thiophen-2-yl)propanamide in lab experiments include its ability to inhibit the activity of the protease enzyme, which is necessary for the replication of viruses and the growth of cancer cells. This compound is also relatively easy to synthesize and can be produced in large quantities for use in research studies. However, limitations include the potential for toxicity at high doses, as well as the need for specialized equipment and organic solvents for synthesis.

Future Directions

For research on 3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methyl-3-(thiophen-2-yl)propanamide include further studies on its potential therapeutic applications, particularly in the treatment of HIV/AIDS and cancer. Researchers may also investigate the potential for this compound to be used in combination with other drugs or therapies to improve treatment outcomes. Additionally, studies may be conducted to explore the potential for this compound to be used in other disease states, such as viral hepatitis or autoimmune disorders.

Synthesis Methods

The synthesis of 3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methyl-3-(thiophen-2-yl)propanamide involves the reaction of several chemical precursors in a multi-step process. The exact method of synthesis varies depending on the specific laboratory and conditions used, but typically involves the use of organic solvents and specialized equipment.

Scientific Research Applications

3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methyl-3-(thiophen-2-yl)propanamide has been the subject of numerous scientific studies, particularly in the fields of HIV/AIDS and cancer research. In HIV/AIDS research, this compound has been shown to inhibit the activity of the protease enzyme, which is necessary for the replication of the virus. In cancer research, this compound has been shown to have potential as a chemotherapy agent due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methyl-3-thiophen-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-18(14(9-15)5-3-6-14)12(19)8-10(17-13(16)20)11-4-2-7-21-11/h2,4,7,10H,3,5-6,8H2,1H3,(H3,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDCQXHZGYIMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC(C1=CC=CS1)NC(=O)N)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methyl-3-(thiophen-2-yl)propanamide

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